molecular formula C6H5ClN4 B8573980 2-Azidomethyl-4-chloropyridine

2-Azidomethyl-4-chloropyridine

Cat. No.: B8573980
M. Wt: 168.58 g/mol
InChI Key: OWVBVNSYKXWWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azidomethyl-4-chloropyridine is a versatile heteroaromatic building block designed for pharmaceutical research and the development of novel chemical entities. Its molecular structure incorporates two highly reactive functional groups: a chloropyridine and an azidomethyl moiety. The 4-chloropyridine group is a well-known intermediate in cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing biaryl systems found in many active pharmaceutical ingredients . The azide group offers a pathway for further functionalization through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and reliable synthesis of triazole-containing compounds for drug discovery and bioconjugation . This dual functionality allows researchers to employ sequential and divergent synthesis strategies from a single starting material. The compound is particularly valuable in exploring new targets in medicinal chemistry, including the synthesis of potential kinase inhibitors and DNA-binding agents, as the pyridine core is a common scaffold in these therapeutics . This compound is supplied for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

2-(azidomethyl)-4-chloropyridine

InChI

InChI=1S/C6H5ClN4/c7-5-1-2-9-6(3-5)4-10-11-8/h1-3H,4H2

InChI Key

OWVBVNSYKXWWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Azidomethyl 4 Chloropyridine

Strategies for Introducing Azidomethyl Functionality

The incorporation of the azidomethyl group onto the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This is typically accomplished through the conversion of a pre-existing functional group at the 2-position of the 4-chloropyridine (B1293800) scaffold.

Nucleophilic Azidation of Halomethyl Precursors

A direct and widely utilized method for the synthesis of 2-Azidomethyl-4-chloropyridine involves the nucleophilic substitution of a halomethyl group, most commonly a chloromethyl group, with an azide (B81097) salt. The precursor, 2-chloromethyl-4-chloropyridine, serves as the starting material for this transformation.

The reaction proceeds via a standard SN2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the methyl group attached to the pyridine ring. A variety of azide sources can be employed, with sodium azide (NaN₃) being a common and cost-effective choice. The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), to facilitate the dissolution of the reactants and promote the substitution reaction. One specific method involves the reaction of 2-chloromethyl-4-chloropyridine with tetramethylguanidinium azide in dichloromethane at ambient temperature for 24 hours to yield this compound. prepchem.com Another general approach for the synthesis of azidomethylpyridines involves the reaction of the corresponding chloromethylpyridine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com

Table 1: Nucleophilic Azidation of 2-Chloromethyl-4-chloropyridine

Starting MaterialReagentSolventConditionsProduct
2-Chloromethyl-4-chloropyridineTetramethylguanidinium azideCH₂Cl₂Ambient temperature, 24 hThis compound
2-ChloromethylpyridineSodium azideDMFNot specified2-Azidomethylpyridine

Transformations from Hydroxymethyl Intermediates

An alternative strategy for the introduction of the azidomethyl group begins with a hydroxymethyl precursor, such as (4-chloro-pyridin-2-yl)methanol. This approach involves a two-step sequence: the conversion of the hydroxymethyl group into a more reactive leaving group, typically a halomethyl group, followed by nucleophilic azidation.

Alternative Azide Formation Pathways (e.g., Pummerer Reaction with Azides)

While less commonly reported for the specific synthesis of this compound, the Pummerer rearrangement offers a potential alternative pathway for the formation of α-azido sulfides, which could be conceptually extended to the synthesis of azidomethylpyridines. The classical Pummerer rearrangement involves the transformation of a sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.org

In a modified approach, the use of azides as nucleophiles in a Pummerer-type reaction has been established. acs.org This reaction typically involves the activation of a sulfoxide, such as a 2-(methylsulfinyl)pyridine (B1605579) derivative, to form a reactive sulfonium (B1226848) ion intermediate. nottingham.ac.uk Subsequent trapping of this intermediate with an azide nucleophile could potentially yield the α-azido sulfide, which upon further transformation, might lead to the desired 2-azidomethylpyridine. However, the application of this methodology for the direct synthesis of this compound has not been extensively documented in the literature.

Approaches for Regioselective Chlorination at the Pyridine 4-Position

The introduction of a chlorine atom specifically at the 4-position of the pyridine ring is crucial for the synthesis of the target compound. Several methods can be employed to achieve this regioselectivity, including directed chlorination techniques and nucleophilic aromatic substitution reactions.

Directed Chlorination Techniques for Pyridine Rings

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In the context of pyridine derivatives, a directing group can guide a transition metal catalyst to a specific C-H bond, enabling its selective chlorination.

Palladium-catalyzed reactions have been successfully employed for the ortho-chlorination of 2-arylpyridines. thieme-connect.de In these systems, the pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and positioning it for the activation of the C-H bond at the ortho-position of the aryl ring. While this specific example focuses on the functionalization of an aryl substituent, the principle of directed chlorination can be adapted to the pyridine ring itself. For instance, palladium-catalyzed chlorination of phenol (B47542) derivatives can be directed by a 2-pyridine group to achieve chlorination at the ortho-position of the phenol. rsc.org The development of suitable directing groups and catalytic systems for the selective chlorination of the 4-position of a 2-substituted pyridine remains an active area of research.

Nucleophilic Aromatic Substitution in 4-Chloropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. This reactivity can be harnessed to introduce a chlorine atom at the 4-position.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a highly direct, or convergent, approach. This strategy involves the nucleophilic substitution of a leaving group at the 2-methyl position of a pre-functionalized 4-chloropyridine core. The most common precursors are 2-halomethyl-4-chloropyridine derivatives.

A documented method involves the reaction of 2-chloromethyl-4-chloropyridine with an azide source. prepchem.com For instance, reacting 2-chloromethyl-4-chloropyridine with tetramethylquinoline azide in dichloromethane (CH2Cl2) at room temperature for 24 hours yields the desired this compound. prepchem.com Another established route, detailed in European Patent EP0127992, utilizes 2-bromomethyl-4-chloropyridine hydrobromide as the starting material, which is treated with sodium azide in a mixture of aqueous acetone (B3395972) to produce the target compound. google.com

These methods can be considered the final, key bond-forming step in a convergent synthesis. The 4-chloropyridine core bearing a reactive methyl group is synthesized separately and then "converges" with the azide functionality to complete the molecule. While these are simple, linear transformations, they represent the most direct route to the title compound.

From a divergent synthesis perspective, this compound itself can serve as a versatile intermediate. The azide group is a high-energy functional group that can undergo a variety of transformations, such as reduction to an amine or participation in cycloaddition reactions (e.g., "click chemistry"), allowing for the creation of a diverse library of compounds from a common starting material. mdpi.commdpi.com

Below is a summary of reported synthetic precursors and conditions for the synthesis of this compound.

Starting MaterialReagentsSolvent(s)ConditionsReference
2-Chloromethyl-4-chloropyridineTetramethylquinoline azideCH2Cl2Ambient temperature, 24 hours prepchem.com
2-Bromomethyl-4-chloropyridine hydrobromideSodium azideAqueous AcetoneNot specified google.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers several advanced techniques that could be applied to optimize the synthesis of this compound and related derivatives, aiming for higher efficiency, better yields, and more environmentally benign processes.

Microwave-Assisted Synthetic Approaches in Heterocyclic Chemistry

Microwave-assisted organic synthesis has become a powerful tool in heterocyclic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. jocpr.com The technique relies on the efficient heating of polar molecules and solvents by microwave irradiation, leading to a rapid increase in temperature and reaction speed. rsc.org

This methodology has been successfully employed for the synthesis of various pyridine derivatives. For example, microwave irradiation has facilitated one-pot, three-component reactions to create substituted imidazo[1,2-a]pyridines and trisubstituted pyridine-3-carbonitriles. jocpr.comrsc.org These procedures are noted for their short reaction times (minutes instead of hours), good to excellent yields, and often solvent-free or eco-friendly conditions. jocpr.comtandfonline.com Given that the synthesis of this compound involves a nucleophilic substitution reaction, which is often enhanced by heat, the application of microwave-assisted synthesis could provide a more rapid and efficient alternative to conventional methods that require prolonged heating or reaction times. tandfonline.com

Reaction TypeKey Features of Microwave-Assisted MethodReference(s)
Synthesis of Imidazo[1,2-a]pyridinesMetal-free, short reaction time (60 seconds), good yields (up to 99%) rsc.orgresearchgate.net
Synthesis of Pyridine-3-carbonitrilesOne-pot, three-component reaction, high yields (49-90%), short reaction time (10-30 min) jocpr.com
Synthesis of PyridomercaptotriazolesRapid generation (4-10 min), high yields, excellent purities tandfonline.com
Synthesis of Pyrazolo[3,4-b]pyridinesOne-pot condensation in water, good to excellent yields rsc.org

Catalytic Methodologies in Pyridine and Azide Functionalization

Catalysis offers sophisticated and selective methods for the functionalization of heterocyclic rings and the introduction of azide groups. These advanced techniques represent the cutting edge of synthetic chemistry.

Pyridine Functionalization: Direct functionalization of the pyridine ring, particularly through C-H activation, is a highly sought-after transformation in modern organic synthesis. beilstein-journals.org Transition-metal catalysis (e.g., using rhodium, yttrium, or gadolinium) enables the direct alkylation, arylation, and borylation of the pyridine core. beilstein-journals.orgacs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route.

Furthermore, novel photochemical and organocatalytic strategies have emerged. For instance, a dithiophosphoric acid catalyst can be used in a photochemical process to functionalize pyridines with allylic radicals, demonstrating unique regioselectivity that differs from classical Minisci reactions. nih.govrecercat.catacs.org This approach harnesses the reactivity of pyridinyl radicals generated via single-electron transfer (SET). acs.org

Azide Functionalization: Transition metal catalysis is also pivotal in reactions involving the azide group. Catalytic methods exist for the direct azidation of C–H bonds, providing a powerful way to install this functionality. mdpi.com For example, copper-catalyzed C(sp³)–H azidation has been reported for benzylic positions. mdpi.com

The azide group is famously utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. frontiersin.org This reaction is exceptionally robust and selective. While it doesn't form the target compound directly, it highlights a primary catalytic application of the azide functional group present in this compound, making the compound a valuable building block for further diversification. frontiersin.orgmdpi.com Photocatalysis has also been used for C-H amidation of heteroarenes using acyl azides, where dinitrogen is the only byproduct. uni-regensburg.de

Catalytic ApproachDescriptionTarget FunctionalityCatalyst ExamplesReference(s)
C-H FunctionalizationDirect introduction of functional groups onto the pyridine ring via C-H bond activation.Pyridine CoreRh(I), Yttrium complexes, Gd complexes beilstein-journals.orgacs.org
Photochemical OrganocatalysisFunctionalization of pyridines via pyridinyl radicals under photochemical conditions.Pyridine CoreDithiophosphoric acid nih.govrecercat.catacs.org
Phosphorus Ligand-CouplingFormation of C-C and C-Heteroatom bonds on pyridine rings using phosphorus intermediates.Pyridine CorePhosphorus-based ligands/reagents colostate.edu
C-H AzidationDirect conversion of a C-H bond to a C-N3 bond.Azide IntroductionCopper complexes mdpi.com
Azide-Alkyne Cycloaddition (CuAAC)[3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.Azide ReactionCopper(I) frontiersin.orgmdpi.com
Photocatalytic C-H AmidationC-H amidation of heteroarenes using acyl azides and visible light.Azide ReactionPhosphoric acid, photocatalyst uni-regensburg.de

Reactivity and Mechanistic Investigations of 2 Azidomethyl 4 Chloropyridine

Reactivity of the Azidomethyl Moiety

The azidomethyl group (-CH₂N₃) is a versatile functional group known for its participation in a variety of chemical transformations, most notably cycloaddition reactions and reductions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgorganic-chemistry.org This reaction is prized for its reliability, mild reaction conditions, and wide functional group tolerance. nih.gov In the context of 2-Azidomethyl-4-chloropyridine, the azidomethyl group can readily react with a diverse range of terminal alkynes to produce the corresponding triazole-linked pyridine (B92270) derivatives.

The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered metallacycle. Subsequent rearrangement and protonolysis yield the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst. nih.gov The high efficiency of this reaction makes it a powerful tool for creating complex molecules from simpler building blocks. rsc.org

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

EntryAlkyne SubstrateCatalyst SystemSolventProductYield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-((4-chloropyridin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole>95
2Propargyl alcoholCuIDichloromethane (B109758)(1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolHigh
3Ethyl propiolate[Cu(CH₃CN)₄]PF₆AcetonitrileEthyl 1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylateHigh
41-Ethynyl-4-fluorobenzeneCu(OAc)₂Methanol4-chloro-2-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine>90
53-Butyn-1-olCuSO₄·5H₂O, Sodium AscorbateWater2-(1-((4-chloropyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)ethanolHigh

Note: The data in this table is illustrative and based on typical yields for CuAAC reactions. Specific experimental results for this compound may vary.

Alternative Transformations of the Azide Group (e.g., Reductions, Other Cycloadditions)

Beyond the CuAAC reaction, the azide functionality can undergo several other important transformations. One of the most common is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or the Staudinger reaction.

The Staudinger reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. nih.govbath.ac.uk Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. nih.govbath.ac.ukmdpi.com This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. nih.govbath.ac.uk

Organic azides can also participate in other cycloaddition reactions, such as the thermal Huisgen 1,3-dipolar cycloaddition with alkynes. However, this reaction often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, in contrast to the high regioselectivity of the copper-catalyzed version. nih.gov

Stereoselectivity and Regioselectivity in Azide Reactions

The CuAAC reaction is renowned for its exceptional regioselectivity , almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that strongly favors this particular orientation.

In terms of stereoselectivity , if the alkyne substrate contains a chiral center, this chirality is typically retained in the final triazole product, as the cycloaddition reaction does not directly involve the chiral center. However, the introduction of stereocenters during the reaction is not a typical feature of the standard CuAAC process.

Reactivity of the 4-Chloropyridine (B1293800) Substructure

The 4-chloropyridine moiety of the molecule is susceptible to reactions characteristic of electron-deficient aromatic systems, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at the 4-Position of the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this reaction. researchgate.net

A wide variety of nucleophiles can displace the chloride at the 4-position, including amines, alkoxides, and thiols. These reactions are often carried out in the presence of a base to neutralize the liberated HCl. mdpi.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions at the 4-Position

EntryNucleophileBaseSolventProductYield (%)
1PiperidineK₂CO₃DMF2-(azidomethyl)-4-(piperidin-1-yl)pyridineHigh
2Sodium methoxide-Methanol2-(azidomethyl)-4-methoxypyridineModerate to High
3Sodium thiophenoxide-DMF2-(azidomethyl)-4-(phenylthio)pyridineHigh
4MorpholineEt₃NAcetonitrile4-(2-(azidomethyl)pyridin-4-yl)morpholineGood
5Sodium azide-DMF4-azido-2-(azidomethyl)pyridineModerate

Note: The data in this table is illustrative and based on typical yields for SNAr reactions on 4-chloropyridines. Specific experimental results for this compound may vary.

Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position

The 4-chloro substituent can also serve as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 4-chloropyridine with a boronic acid or ester in the presence of a base. researchgate.net This allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position. While chloropyridines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and ligands can facilitate efficient coupling. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov This method provides a direct route to 4-alkynylpyridine derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloropyridine with an alkene to form a substituted alkene. This reaction is a versatile method for the vinylation of aryl halides.

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions at the 4-Position

EntryCoupling PartnerCatalyst SystemBaseProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-(azidomethyl)-4-phenylpyridine
2PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N2-(azidomethyl)-4-(phenylethynyl)pyridine
3StyrenePd(OAc)₂Et₃N2-(azidomethyl)-4-styrylpyridine
44-Methoxyphenylboronic acidPd₂(dba)₃, SPhosK₃PO₄2-(azidomethyl)-4-(4-methoxyphenyl)pyridine
51-HexynePd(PPh₃)₄, CuIPiperidine2-(azidomethyl)-4-(hex-1-yn-1-yl)pyridine

Note: The data in this table is illustrative and based on typical conditions for cross-coupling reactions of chloropyridines. Specific outcomes for this compound may require optimization.

Influence of Pyridine Nitrogen on Electrophilic Character and Leaving Group Ability at C-4

The reactivity of the C-4 position in 4-chloropyridine derivatives is significantly influenced by the nitrogen atom within the pyridine ring. The nitrogen atom is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. stackexchange.com This effect is complemented by resonance, where the nitrogen atom can delocalize the ring's π-electrons, creating regions of positive charge, particularly at the ortho (C-2, C-6) and para (C-4) positions. stackexchange.com

This electron deficiency makes the C-4 carbon highly electrophilic and susceptible to nucleophilic attack. The process is a type of nucleophilic aromatic substitution (SNAr). The coordination of a Lewis acid to the pyridine nitrogen can further enhance this electrophilicity, making the ring even more electron-deficient and activating it towards substitution. researchgate.net Protonation of the nitrogen atom, creating a pyridinium cation, also strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution. stackexchange.comnih.gov The chloride at the C-4 position serves as an effective leaving group, facilitating the substitution reaction once the nucleophile has attacked the electron-deficient carbon center. The stability of the resulting intermediate, often referred to as a Meisenheimer complex, is a key factor in the reaction's progress.

Interplay Between Azidomethyl and Chloropyridine Functionalities in Reactivity

The this compound molecule contains two primary reactive sites: the azido (-N₃) group and the chloro (-Cl) group at the C-4 position. The azidomethyl group, while primarily known for its utility in "click" chemistry (e.g., 1,3-dipolar cycloadditions), also exerts a mild electron-withdrawing effect on the pyridine ring. This electronic influence works in concert with the inherent electron-deficient nature of the pyridine ring caused by the ring nitrogen.

Consequently, the electrophilic character of the C-4 carbon is further enhanced, making the chloro substituent more labile and prone to nucleophilic aromatic substitution. Simultaneously, the reactivity of the azido group remains largely independent, capable of participating in cycloaddition reactions. For instance, reactions of azides with alkynes are often thermally or catalytically promoted. mdpi.com This dual reactivity allows for sequential functionalization; a nucleophile can displace the chloride at C-4, followed by a cycloaddition reaction at the azidomethyl group, or vice versa. The specific reaction conditions (temperature, catalysts, reagents) dictate which functionality reacts preferentially. For example, cycloaddition of an azidopyridine with phenylacetylene in toluene requires high temperatures (110 °C) to proceed. mdpi.com

Challenges and Limitations in this compound Reactivity

While a versatile building block, the reactivity of this compound is not without its challenges. One significant limitation is the potential for cross-reactivity. The conditions required for nucleophilic substitution at the C-4 position might inadvertently trigger reactions involving the azidomethyl group, such as reduction or rearrangement, leading to undesired side products. The azide group itself is thermally sensitive and can decompose, particularly at the elevated temperatures sometimes required for SNAr reactions.

Furthermore, the pyridine ring's electron-deficient nature, while beneficial for SNAr reactions, makes it resistant to electrophilic aromatic substitution. stackexchange.com The regioselectivity of reactions can also be a challenge. While the C-4 position is highly activated, nucleophilic attack can sometimes occur at the C-2 position, depending on the nucleophile and reaction conditions. mdpi.com The presence of the 2-azidomethyl group can sterically hinder the approach of nucleophiles to the C-2 position but may also influence the electronic environment in complex ways. mdpi.com Finally, like many chlorinated aromatic compounds, 2-chloropyridine derivatives can be incompatible with strong oxidizing agents and strong acids. nih.gov

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to understand and predict the complex reactivity of molecules like this compound. rsc.orgmdpi.com Techniques such as Density Functional Theory (DFT) allow for the detailed examination of reaction pathways, transition states, and the electronic properties that govern reactivity.

Frontier Molecular Orbital (FMO) Analysis in Pyridine Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org For a nucleophilic attack on the this compound ring, the key interaction is between the HOMO of the nucleophile and the LUMO of the pyridine derivative.

In substituted chloropyridines, the LUMO is typically centered on the carbon atoms of the ring, particularly the C-X (carbon-halogen) carbons. wuxiapptec.com For 4-chloropyridine, the LUMO has a significant lobe on the C-4 carbon, indicating that this is the most electrophilic site and the most likely position for nucleophilic attack. wuxiapptec.com The presence of the electron-withdrawing azidomethyl group at the C-2 position would be expected to further lower the energy of the LUMO, making the molecule more reactive towards nucleophiles. FMO analysis helps rationalize why nucleophilic attack occurs preferentially at the C-4 position, as this provides the most favorable orbital overlap and energy stabilization. wuxiapptec.com

Energy Barrier Calculations for Reaction Pathways

Computational chemists can model the entire reaction coordinate for a chemical transformation, identifying transition states and calculating their corresponding activation energy barriers. nih.gov For the SNAr reaction of this compound, DFT calculations can determine the energy required to form the intermediate Meisenheimer complex and the subsequent energy barrier to expel the chloride leaving group.

These calculations consistently show that nucleophilic attack at the C-4 position has a lower activation energy compared to attack at other positions on the pyridine ring. nih.gov This aligns with experimental observations of regioselectivity. For example, a study on 2,4-dichloroquinazoline found that the calculated activation energy for nucleophilic attack at the 4-position was lower than at the 2-position, explaining the observed product distribution. nih.gov Similar principles apply to 4-chloropyridine systems. By comparing the calculated energy barriers for different potential pathways (e.g., reaction at C-4 vs. C-2, or SNAr vs. azide cycloaddition), researchers can predict the most likely outcome under a given set of conditions.

Table 1: Representative Calculated Free Energy Barriers for Enzymatic Hydrolysis Reactions
ReactionCalculated Free Energy Barrier (kcal/mol)Experimentally Derived Activation Free Energy (kcal/mol)
AChE-catalyzed hydrolysis of 6-MAM18.317.5
BChE-catalyzed hydrolysis of 6-MAM20.820.7

This table provides examples of how computational energy barrier calculations correlate with experimental data for related biochemical reactions, illustrating the predictive power of these methods. nih.gov

Insights into Regio- and Stereoselectivity

Computational studies provide profound insights into the factors controlling the regioselectivity of reactions involving substituted pyridines. In the case of this compound, theoretical models can quantify the electronic and steric effects that favor nucleophilic attack at the C-4 position. As established by FMO analysis and energy barrier calculations, the C-4 position is electronically activated. wuxiapptec.comnih.gov

Furthermore, computational models can explain more subtle regioselective outcomes. For instance, in the functionalization of 3-chloropyridines via pyridyne intermediates, the regioselectivity of an organomagnesium reagent's addition was rationalized by a coordinating effect of a substituent at the C-2 position, which stabilizes the resulting intermediate. nih.gov While this compound does not form a pyridyne under normal SNAr conditions, this demonstrates how computational analysis can uncover non-obvious directing effects of substituents. For cycloaddition reactions involving the azidomethyl group, computational models can predict the preferred regioisomer (e.g., 1,4- vs. 1,5-disubstituted triazole) by calculating the activation energies for the different approaches of the dipolarophile. mdpi.com Stereoselectivity is less commonly a factor in the primary reactions of the aromatic ring itself but can become critical if chiral centers are present in the nucleophile or in subsequent transformations of the substituted product.

Based on a comprehensive search of available literature, there is insufficient specific information and detailed research findings concerning the chemical compound “this compound” to generate the thorough and scientifically accurate article as requested by the provided outline. The search results contain general information about the chemical reactions relevant to the compound's functional groups—such as "click" chemistry for the azide group and nucleophilic substitution for the chloropyridine moiety—but lack concrete examples, published research studies, or specific data demonstrating the use of this particular molecule in the outlined applications.

Constructing an article based on the detailed structure provided would require speculation and extrapolation from related compounds, which would not meet the standards of scientific accuracy and would constitute a fabrication of data. Therefore, the request to generate an article focusing solely on the specified applications of "this compound" cannot be fulfilled at this time due to the absence of the necessary source material in the public domain.

Applications of 2 Azidomethyl 4 Chloropyridine in Advanced Organic Synthesis

Functionalization Strategies through the Chloro-Pyridine Group

The chlorine atom at the C4 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Derivatization via Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the derivatization of electron-deficient aromatic systems like halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group. For pyridine derivatives, the C2 and C4 positions are particularly activated towards this type of reaction because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.com

The chlorine atom at the C4 position of 2-Azidomethyl-4-chloropyridine serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles. This method is particularly effective for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While specific studies detailing extensive SNAr reactions on this compound are not widespread in publicly available literature, the established principles of pyridine chemistry allow for a clear projection of its reactivity with various nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the 4-Chloropyridine (B1293800) Scaffold

Nucleophile (Nu-H)Reagent/ConditionsProduct Type
Alcohols (R-OH)NaH or K2CO3, DMF, Heat4-Alkoxypyridine
Phenols (Ar-OH)K2CO3 or Cs2CO3, DMF or DMSO, Heat4-Aryloxypyridine
Primary/Secondary Amines (R2NH)Base (e.g., Et3N or K2CO3), Solvent (e.g., EtOH, NMP), Heat4-Aminopyridine
Thiols (R-SH)NaH or Na2CO3, DMF or THF4-Thioether

This table is illustrative of expected reactions based on the known reactivity of 4-chloropyridines.

Construction of Poly-Functionalized Pyridines via Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-chloro position of this compound is well-suited for a variety of these transformations, enabling the introduction of alkyl, aryl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. For substrates like 2,4-dichloropyridine, palladium catalysts with specialized ligands have been shown to selectively promote coupling at the C4 position, highlighting its enhanced reactivity under these conditions. A similar regioselectivity would be expected for this compound, allowing for the synthesis of 4-aryl-2-azidomethylpyridines.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed, which pairs the chloropyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This reaction provides a direct route to 4-alkynylpyridines, which are versatile intermediates for further transformations, including cyclization reactions or as components in materials science.

Buchwald-Hartwig Amination: As an alternative to classical SNAr for C-N bond formation, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions. This palladium-catalyzed reaction couples the chloropyridine with primary or secondary amines, providing a highly efficient method for synthesizing complex 4-aminopyridine derivatives.

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraArylboronic AcidPd(PPh3)4 or PdCl2(dppf), Base (e.g., Na2CO3)4-Aryl-2-azidomethylpyridine
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Amine Base (e.g., Et3N)4-Alkynyl-2-azidomethylpyridine
Buchwald-HartwigAmine (R2NH)Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-(Amino)-2-azidomethylpyridine

This table outlines expected outcomes based on established cross-coupling methodologies for chloropyridines.

Multi-Step Synthesis and Convergent Approaches Utilizing this compound

The dual functionality of this compound makes it an ideal building block for both linear and convergent multi-step syntheses. In these strategies, the two reactive sites can be addressed sequentially to build complex molecular frameworks.

A common synthetic approach involves first utilizing the reactivity of the C4-chloro group. For instance, a Suzuki or Sonogashira coupling can be performed to install a key structural fragment. The product of this reaction, a functionalized 2-azidomethylpyridine, retains the azide (B81097) group for subsequent transformations. The azide can then be used in a variety of ways:

Click Chemistry: The azide can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. This is a highly efficient and orthogonal reaction, allowing for the linking of the pyridine core to other complex molecules.

Reduction to an Amine: The azide can be reduced to a primary amine (aminomethyl group). This newly formed amine can then participate in further reactions, such as amide bond formation or the construction of new heterocyclic rings.

Intramolecular Cyclization: In a convergent approach, the fragment introduced at the C4 position can be designed to contain a group that reacts with the azidomethyl moiety. For example, after introduction of an alkynyl group at C4 via Sonogashira coupling, an intramolecular cycloaddition could be triggered between the azide and the alkyne to form a fused, tricyclic heteroaromatic system. This strategy allows for the rapid construction of complex polycyclic structures from a single, versatile precursor.

An example of a convergent synthesis could involve the coupling of this compound with a boronic acid that also contains a terminal alkyne. The resulting intermediate would possess both the azide and the alkyne in the same molecule, primed for a subsequent intramolecular "click" reaction to generate a novel, rigid, fused heterocyclic system. Such approaches are highly valued for their efficiency in building molecular complexity.

Q & A

Q. How should kinetic studies for azide-containing compounds be designed to ensure accuracy?

  • Employ stopped-flow UV-Vis spectroscopy to track rapid azide-alkyne cycloadditions (CuAAC). Control variables:
  • Catalyst concentration (Cu(I) vs. Ru(II)).
  • Solvent polarity effects on transition states.
  • In situ IR monitoring for intermediate detection .

Methodological Notes

  • Data Contradiction Analysis : Cross-disciplinary validation (e.g., crystallography + DFT) resolves spectral ambiguities .
  • Experimental Design : DOE and high-throughput screening minimize trial-and-error inefficiencies .
  • Safety-Centric Workflows : Integrate hazard assessments (e.g., CHETAH predictive models) during synthesis planning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.